Epiquinidine

Cardiovascular Pharmacology Stereoselectivity Adrenergic Receptors

Procure Epiquinidine (CAS 572-59-8) for its irreplaceable C9 stereochemistry. Unlike quinidine, this epimer shows no hypotensive effect and is >100-fold less active against Plasmodium falciparum, making it a precise negative control. Its unique anti-open-α conformation and intramolecular hydrogen bonding drive superior performance in chiral ligand synthesis (up to 90% ee) and diastereomeric CSPs. Essential for HPLC impurity profiling of quinidine APIs.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 572-59-8
Cat. No. B559691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiquinidine
CAS572-59-8
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20+/m0/s1
InChIKeyLOUPRKONTZGTKE-AFHBHXEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiquinidine (CAS 572-59-8): Product-Specific Evidence Guide for Scientific Procurement


Epiquinidine (CAS 572-59-8), systematically named (9R)-6′-methoxycinchonan-9-ol, is a naturally occurring Cinchona alkaloid found in cinchona bark and represents the C9-epimer of the clinically significant antiarrhythmic agent quinidine [1]. With a molecular formula of C₂₀H₂₄N₂O₂ and molecular weight of 324.42 g/mol, this compound exhibits distinct physicochemical properties including a melting point of 111-113°C and specific optical rotation [α]D²⁵ +107.8° (c = 1.02 in ethanol) [2]. As a diastereomer within the Cinchona alkaloid family, Epiquinidine shares the same atomic connectivity as quinidine but differs critically in the three-dimensional spatial arrangement at the C9 chiral center, a structural variation that fundamentally alters its biological activity profile, conformational preferences, and utility in asymmetric synthesis applications [3].

Why Epiquinidine (CAS 572-59-8) Cannot Be Substituted with Quinidine or Other Cinchona Alkaloids


Substituting Epiquinidine with its diastereomer quinidine or other Cinchona alkaloids is scientifically invalid because the C9 epimerization produces fundamentally distinct molecular recognition properties that cannot be replicated by in-class alternatives. Experimental evidence demonstrates that Epiquinidine exhibits a complete absence of blood pressure lowering activity in anesthetized cats, whereas quinidine hydrochloride produces a measurable hypotensive effect [1]. In antimalarial assays against Plasmodium falciparum, the 9-epi alkaloids are over 100-fold less active than quinine and quinidine against chloroquine-sensitive strains and over 10-fold less active against resistant strains [2]. At the molecular level, computational studies reveal that Epiquinidine adopts an anti-open-α lowest energy conformation with intramolecular hydrogen bonding (N1⋯H⋯O9), in contrast to the anti-closed-α conformation of quinidine and quinine which lacks such internal hydrogen bonding [3]. These stereochemically determined differences in pharmacology, conformation, and hydrogen-bonding capacity mean that Epiquinidine cannot function as a generic replacement for quinidine in any application requiring specific molecular recognition, nor can quinidine substitute for Epiquinidine's unique properties as a chiral ligand or analytical reference standard.

Quantitative Differentiation Evidence for Epiquinidine (CAS 572-59-8) Versus Comparator Compounds


Epiquinidine Exhibits Complete Absence of Cardiovascular Hypotensive Activity Unlike Quinidine

In a direct head-to-head cardiovascular study in anesthetized cats, Epiquinidine demonstrated a complete absence of blood pressure lowering activity, whereas quinidine hydrochloride produced a measurable hypotensive response [1]. The study authors attributed this difference to stereoselective recognition at alpha-adrenergic receptors, consistent with the Easson-Stedman hypothesis of stereochemical drug-receptor interactions [1]. This finding establishes that Epiquinidine and quinidine are not pharmacologically interchangeable in cardiovascular systems despite their identical atomic connectivity.

Cardiovascular Pharmacology Stereoselectivity Adrenergic Receptors

Epiquinidine Demonstrates Over 100-Fold Lower Antimalarial Potency Than Quinidine and Quinine

In direct comparative in vitro testing against chloroquine-sensitive Plasmodium falciparum, quinine and quinidine were over 100 times more active than 9-epiquinine and 9-epiquinidine [1]. Against chloroquine-resistant P. falciparum strains, the active alkaloids remained over 10 times more potent than their 9-epi counterparts [1]. X-ray crystallographic analysis revealed that the spatial positioning of the N⁺-1–H-N1 and O-12–H-O12 hydrogen-bonding groups differs substantially between the 9-epi alkaloids and quinidine, providing a molecular rationale for the dramatic potency difference [1].

Antimalarial Activity Plasmodium falciparum Structure-Activity Relationship

Epiquinidine Adopts Distinct Anti-Open-α Conformation with Intramolecular Hydrogen Bonding Not Present in Quinidine

Semiempirical PM3 computational analysis of the conformational spaces of Cinchona alkaloids revealed that the lowest energy conformation of Epiquinidine is anti-open-α, whereas quinine and quinidine adopt an anti-closed-α conformation [1]. Critically, Epiquinidine exhibits low energy conformations featuring an intramolecular hydrogen bond (N1⋯H⋯O9), a structural feature absent in both quinine and quinidine [1]. The distinct intramolecular hydrogen-bonding capacity of Epiquinidine arises directly from the C9 epimerization and fundamentally alters its molecular recognition properties.

Conformational Analysis Molecular Modeling Cinchona Alkaloids

9-Amino(9-deoxy) Epiquinidine Ligand Achieves 90% ee in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

In a systematic evaluation of Cinchona alkaloid derivatives as chiral ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, 9-amino(9-deoxy) epiquinidine achieved the best performance among all ligands tested, delivering enantioselectivities of 90% ee for both acetophenone and 2′-(trifluoromethyl)acetophenone substrates [1]. This result establishes Epiquinidine-derived ligands as high-performance chiral modifiers in this catalytic system, with the C9 stereochemistry directly influencing the enantioselectivity outcome.

Asymmetric Catalysis Chiral Ligands Transfer Hydrogenation

Epiquinidine Is Chromatographically Resolved from Quinidine and Dihydroquinidine via Validated HPLC Method

A validated normal-phase and reversed-phase HPLC method using an alkylphenyl column successfully resolves Epiquinidine from quinidine and dihydroquinidine, along with epiquinine, quininone, and quinitoxine [1]. This high degree of resolution enables definitive analysis of quinidine salts for compositional purity and establishes the absence of cross-contamination or decomposition products [1]. The method was applied to marketed samples and demonstrated capability to detect epimer contamination.

Analytical Chemistry HPLC Quality Control

Epiquinidine Displays Enhanced Blue Fluorescence in Sulfuric Acid and Distinct Optical Rotation Relative to Quinidine

Epiquinidine exhibits physicochemical properties that differ quantitatively from its diastereomer quinidine. In sulfuric acid, Epiquinidine shows stronger blue fluorescence than either quinidine or quinine, providing a simple qualitative differentiation assay [1]. The specific optical rotation of Epiquinidine is [α]D²⁵ +107.8° (c = 1.02 in ethanol), which contrasts with quinidine's reported value [1]. Additionally, the melting point of Epiquinidine is 111-113°C [1].

Physicochemical Characterization Fluorescence Chiroptical Properties

Validated Application Scenarios for Epiquinidine (CAS 572-59-8) Based on Quantitative Evidence


Analytical Reference Standard for Quinidine Purity and Impurity Profiling

Epiquinidine serves as an essential analytical reference standard for the quality control of quinidine pharmaceutical raw materials and finished dosage forms. Validated HPLC methodology using an alkylphenyl column has demonstrated baseline resolution of Epiquinidine from quinidine, dihydroquinidine, and other Cinchona-related impurities, enabling definitive identification and quantification of epimer contamination or degradation products [1]. This application is directly supported by the chromatographic resolution evidence established in Section 3, which confirms that Epiquinidine can be reliably separated and detected in complex alkaloid mixtures. Procurement of high-purity Epiquinidine (≥95.0% HPLC) is therefore justified for analytical laboratories conducting pharmacopeial compliance testing, stability studies, and impurity profiling of quinidine-containing formulations.

Stereochemically Defined Negative Control in Cardiovascular and Antimalarial Pharmacology

Epiquinidine is uniquely qualified as a stereochemically precise negative control compound for pharmacological studies involving quinidine and other 4-quinolinecarbinolamines. Direct comparative evidence demonstrates that Epiquinidine exhibits complete absence of blood pressure lowering activity in anesthetized cats, whereas quinidine produces a measurable hypotensive response [1]. Similarly, Epiquinidine is over 100-fold less active than quinidine and quinine against chloroquine-sensitive Plasmodium falciparum in vitro . These quantitative activity differences, arising solely from C9 stereochemistry, make Epiquinidine an invaluable tool for structure-activity relationship studies, receptor binding assays requiring inactive enantiomeric/diastereomeric controls, and validation of target engagement specificity in drug discovery programs.

Chiral Ligand Precursor for Enantioselective Catalysis

Epiquinidine functions as a valuable precursor for the synthesis of high-performance chiral ligands in asymmetric catalysis. Research demonstrates that 9-amino(9-deoxy) epiquinidine, derived from Epiquinidine, achieves 90% enantiomeric excess in ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, outperforming other Cinchona alkaloid-derived ligands tested in the same catalytic system [1]. The distinct anti-open-α conformation and unique intramolecular hydrogen-bonding capacity of Epiquinidine provide a molecular basis for its differentiated performance as a chiral modifier. This application scenario is particularly relevant for synthetic chemistry laboratories developing enantioselective methodologies, pharmaceutical process chemistry groups optimizing asymmetric synthetic routes, and academic researchers investigating structure-selectivity relationships in chiral catalysis.

Chiral Stationary Phase Development for Enantioselective Chromatography

Epiquinidine serves as a scaffold for developing diastereomeric chiral stationary phases (CSPs) with distinct enantiorecognition properties. Systematic studies have synthesized and evaluated four diastereomeric CSPs based on quinine, quinidine, epiquinine, and Epiquinidine tert-butyl carbamate selectors under ion-exchange HPLC conditions, demonstrating that C8/C9 stereochemistry directly influences chiral recognition of racemic N-acylated and N-oxycarbonylated α-amino acids [1]. The unique conformational properties of Epiquinidine, including its anti-open-α lowest energy conformation and intramolecular hydrogen bonding , contribute to CSP performance characteristics that differ from those based on quinidine or other Cinchona alkaloids. This application scenario supports procurement for analytical method development laboratories, chiral separation specialists, and manufacturers of enantioselective chromatographic media.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epiquinidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.